S-Adenosyl-L-methioninamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

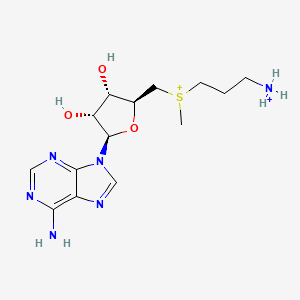

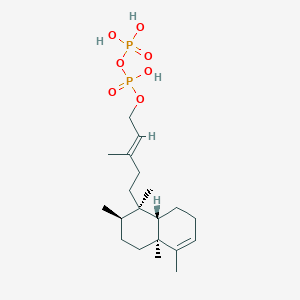

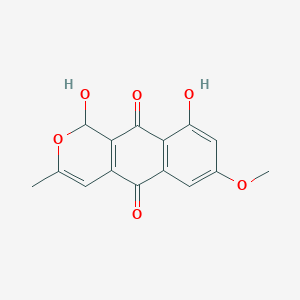

S-Adenosyl-L-Methioninamin: ist eine natürlich vorkommende Verbindung, die eine entscheidende Rolle in verschiedenen biologischen Prozessen spielt. Sie ist ein Derivat von S-Adenosyl-L-Methionin, das an Methylgruppenübertragungen, Transsulfurierung und Aminopropylierungsreaktionen beteiligt ist. S-Adenosyl-L-Methioninamin ist essentiell für die Synthese von Polyaminen, die wichtig für das Zellwachstum und die Zelldifferenzierung sind .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: S-Adenosyl-L-Methioninamin kann durch Decarboxylierung von S-Adenosyl-L-Methionin synthetisiert werden. Diese Reaktion wird durch das Enzym S-Adenosyl-L-Methionin-Decarboxylase katalysiert. Die Reaktionsbedingungen beinhalten typischerweise die Aufrechterhaltung eines pH-Wertes von etwa 7,5 und einer Temperatur von 37 °C .

Industrielle Produktionsverfahren: Die industrielle Produktion von S-Adenosyl-L-Methioninamin beinhaltet häufig die mikrobielle Fermentation. Mikroorganismen wie Saccharomyces cerevisiae und Escherichia coli werden so manipuliert, dass sie S-Adenosyl-L-Methionin überproduzieren, das dann zu S-Adenosyl-L-Methioninamin decarboxyliert wird. Die Optimierung der Fermentationsbedingungen, einschließlich der Nährstoffversorgung und des Sauerstoffgehalts, ist entscheidend für die Maximierung der Ausbeute .

Chemische Reaktionsanalyse

Arten von Reaktionen: S-Adenosyl-L-Methioninamin unterliegt verschiedenen chemischen Reaktionen, darunter:

Methylierung: Es fungiert als Methylspender in Methylierungsreaktionen.

Transsulfurierung: Es beteiligt sich am Transsulfurierungsweg, der zur Bildung von Cystein führt.

Aminopropylierung: Es ist an der Synthese von Polyaminen wie Spermidin und Spermin beteiligt.

Häufige Reagenzien und Bedingungen:

Methylierung: Häufige Reagenzien sind Methyltransferasen und Substrate wie DNA, RNA und Proteine. Die Bedingungen umfassen typischerweise physiologischen pH-Wert und Temperatur.

Transsulfurierung: Enzyme wie Cystathionin-beta-Synthase und Cystathionin-gamma-Lyase sind beteiligt. Die Bedingungen umfassen einen pH-Wert von etwa 7,5 und eine Temperatur von 37 °C.

Aminopropylierung: Enzyme wie Spermidin-Synthase und Spermin-Synthase katalysieren diese Reaktionen.

Hauptprodukte:

Methylierung: Methylierte DNA, RNA und Proteine.

Transsulfurierung: Cystein und Homocystein.

Aminopropylierung: Spermidin und Spermin.

Wissenschaftliche Forschungsanwendungen

S-Adenosyl-L-Methioninamin hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:

Chemie: Es wird als Methylspender in verschiedenen chemischen Reaktionen und als Vorläufer für die Synthese von Polyaminen verwendet.

Biologie: Es spielt eine entscheidende Rolle im Zellwachstum, der Zelldifferenzierung und der Genexpressionsregulation.

Medizin: Es wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Depressionen, Lebererkrankungen und Arthrose untersucht.

Wirkmechanismus

S-Adenosyl-L-Methioninamin übt seine Wirkungen hauptsächlich durch seine Rolle als Methylspender aus. Es spendet eine einwertige Methylgruppe in einem Prozess, der als Transmethylierung bezeichnet wird und für die Methylierung von DNA, RNA, Proteinen und anderen Biomolekülen essentiell ist. Dieser Methylierungsprozess reguliert die Genexpression, die Proteinfunktion und zelluläre Signalwege. Zusätzlich ist S-Adenosyl-L-Methioninamin an der Synthese von Polyaminen beteiligt, die wichtig für das Zellwachstum und die Zelldifferenzierung sind .

Analyse Chemischer Reaktionen

Types of Reactions: S-adenosyl-L-methioninamine undergoes various chemical reactions, including:

Methylation: It acts as a methyl donor in methylation reactions.

Transsulfuration: It participates in the transsulfuration pathway, leading to the formation of cysteine.

Aminopropylation: It is involved in the synthesis of polyamines such as spermidine and spermine.

Common Reagents and Conditions:

Methylation: Common reagents include methyltransferases and substrates such as DNA, RNA, and proteins. Conditions typically involve physiological pH and temperature.

Transsulfuration: Enzymes such as cystathionine beta-synthase and cystathionine gamma-lyase are involved. Conditions include a pH of around 7.5 and a temperature of 37°C.

Aminopropylation: Enzymes such as spermidine synthase and spermine synthase catalyze these reactions.

Major Products:

Methylation: Methylated DNA, RNA, and proteins.

Transsulfuration: Cysteine and homocysteine.

Aminopropylation: Spermidine and spermine.

Wissenschaftliche Forschungsanwendungen

S-adenosyl-L-methioninamine has a wide range of scientific research applications:

Chemistry: It is used as a methyl donor in various chemical reactions and as a precursor for the synthesis of polyamines.

Biology: It plays a crucial role in cellular growth, differentiation, and gene expression regulation.

Medicine: It is investigated for its potential therapeutic effects in treating depression, liver disorders, and osteoarthritis.

Wirkmechanismus

S-adenosyl-L-methioninamine exerts its effects primarily through its role as a methyl donor. It donates a one-carbon methyl group in a process called transmethylation, which is essential for the methylation of DNA, RNA, proteins, and other biomolecules. This methylation process regulates gene expression, protein function, and cellular signaling pathways. Additionally, this compound is involved in the synthesis of polyamines, which are important for cell growth and differentiation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

S-Adenosyl-L-Methionin: Der Vorläufer von S-Adenosyl-L-Methioninamin, der an ähnlichen biochemischen Prozessen beteiligt ist.

S-Adenosyl-L-Homocystein: Ein Produkt von Methylierungsreaktionen, die S-Adenosyl-L-Methionin betreffen.

Spermidin und Spermin: Polyamine, die aus S-Adenosyl-L-Methioninamin synthetisiert werden.

Einzigartigkeit: S-Adenosyl-L-Methioninamin ist aufgrund seiner Rolle sowohl in der Methylierung als auch in der Polyaminsynthese einzigartig. Seine Fähigkeit, Methylgruppen zu spenden und an der Synthese von Polyaminen teilzunehmen, macht es zu einer vielseitigen Verbindung mit bedeutender biologischer Bedeutung .

Eigenschaften

Molekularformel |

C14H24N6O3S+2 |

|---|---|

Molekulargewicht |

356.45 g/mol |

IUPAC-Name |

3-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]propylazanium |

InChI |

InChI=1S/C14H23N6O3S/c1-24(4-2-3-15)5-8-10(21)11(22)14(23-8)20-7-19-9-12(16)17-6-18-13(9)20/h6-8,10-11,14,21-22H,2-5,15H2,1H3,(H2,16,17,18)/q+1/p+1/t8-,10-,11-,14-,24?/m1/s1 |

InChI-Schlüssel |

ZUNBITIXDCPNSD-LSRJEVITSA-O |

Isomerische SMILES |

C[S+](CCC[NH3+])C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |

Kanonische SMILES |

C[S+](CCC[NH3+])CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(15R)-10,10-dimethyl-13-[(3-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1264236.png)

![1-tetradecanoyl-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1264240.png)

![[(2R)-2-hydroxy-3-[(1Z,9Z)-octadeca-1,9-dienoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1264244.png)

![N-[3-(3-chlorophenyl)phenyl]-1-(3-isoxazolylmethyl)-4-piperidinecarboxamide](/img/structure/B1264246.png)

![(1R,3aS,5aR,5bR,7aR,8S,9R,11aR,11bR,13aR,13bS)-3a-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxycarbonyl-9-hydroxy-1-(3-hydroxyprop-1-en-2-yl)-5a,5b,8,11a-tetramethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-8-carboxylic acid](/img/structure/B1264254.png)

![2-O-[(2E,4S)-2,4-dimethyldocos-2-enoyl]-3-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose](/img/structure/B1264259.png)